8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of fluorinated phenyl groups and a spirocyclic framework, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of cyclopropyl-di-(4-fluorophenyl)-carbinol with thionyl chloride to form 4-chloro-1,1-di-(4-fluorophenyl)-1-butene . This intermediate is then hydrogenated in the presence of a palladium-on-charcoal catalyst to yield 1-chloro-4,4-di-(4-fluorophenyl)-butane . The final step involves the reaction of this intermediate with 1-phenyl-4-oxo-1,3,8-triazaspiro[4.5]decane in the presence of sodium carbonate and potassium iodide to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic framework or the phenyl groups.
Substitution: The fluorinated phenyl groups can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of advanced materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Fluspirilene: A structurally related compound with similar fluorinated phenyl groups and spirocyclic framework.
8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Another related compound with a different heterocyclic core.
Uniqueness
8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its specific combination of fluorinated phenyl groups and spirocyclic framework, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
51787-82-7 |
---|---|
Molecular Formula |
C23H27F2NO2 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
8-[4,4-bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C23H27F2NO2/c24-20-7-3-18(4-8-20)22(19-5-9-21(25)10-6-19)2-1-13-26-14-11-23(12-15-26)27-16-17-28-23/h3-10,22H,1-2,11-17H2 |
InChI Key |
SZRKKGBMJZHSNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.